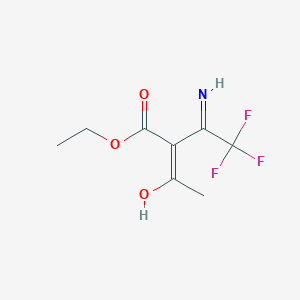
N4-(4-Methoxyphenyl)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(4-Methoxyphenyl)pyridine-3,4-diamine, also known as MPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPD is a potent inhibitor of several enzymes, including tyrosine kinases, which are involved in cell signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Scientific Research Applications
1. Polyimide Synthesis and Properties
N4-(4-Methoxyphenyl)pyridine-3,4-diamine derivatives are used in synthesizing novel organosoluble polyimides with high thermal stability and good mechanical properties. These polyimides exhibit unique optical properties, including UV−vis absorption and fluorescent characteristics, making them suitable for various applications in materials science (Liaw, Wang, & Chang, 2007).
2. High Transparent Polyimides
Another application is in the development of high transparent polyimides containing pyridine and biphenyl units. These materials have been studied for their thermal, mechanical, optical, and crystalline properties. Such polyimides could be essential in creating advanced materials with specific optical and mechanical requirements (Guan et al., 2015).
3. Fluorescent Poly(Pyridine-Imide) Acid Chemosensor
A novel application of these compounds is in the development of fluorescent poly(pyridine-imide) acid chemosensors. These chemosensors show promising potential in detecting and measuring specific chemical substances, offering significant utility in chemical sensing technology (Wang, Liou, Liaw, & Chen, 2008).
4. Pyridine Derivatives as Corrosion Inhibitors
Pyridine derivatives, including those related to this compound, have been used as corrosion inhibitors for metals in acidic environments. This application is crucial in protecting metal surfaces in industrial processes (Ansari, Quraishi, & Singh, 2015).
5. Electrochemical and Electrochromic Properties
These compounds are also important in developing materials with specific electrochemical and electrochromic properties. Such materials are beneficial in various electronic and optical applications, including sensors and display technologies (Huang et al., 2015).
properties
IUPAC Name |
4-N-(4-methoxyphenyl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-4-2-9(3-5-10)15-12-6-7-14-8-11(12)13/h2-8H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPZODVPIEJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

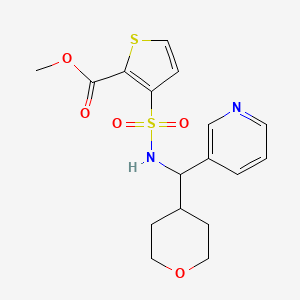
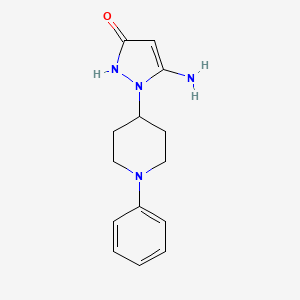
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
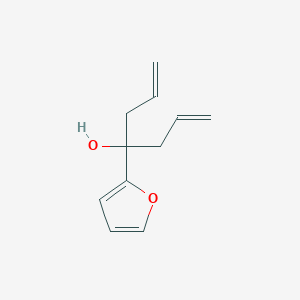


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)
![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
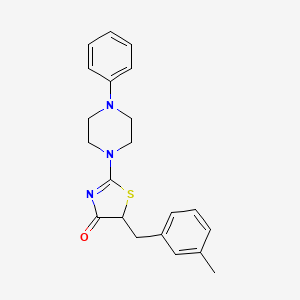
![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)
